3-Ethyl-1,3-benzothiazol-3-ium
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Overview
Description
3-Ethyl-1,3-benzothiazol-3-ium is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with an ethyl group attached to the nitrogen atom. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,3-benzothiazol-3-ium typically involves the condensation of 2-aminobenzenethiol with ethylating agents under controlled conditions. One common method is the reaction of 2-aminobenzenethiol with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in tetrahydrofuran.
Substitution: Various nucleophiles; reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Functionalized benzothiazoles.
Scientific Research Applications
3-Ethyl-1,3-benzothiazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2,3-Dimethylbenzothiazolium iodide
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
Comparison: 3-Ethyl-1,3-benzothiazol-3-ium is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. Compared to 2,3-dimethylbenzothiazolium iodide, the ethyl group provides different steric and electronic properties, potentially leading to distinct biological activities. Similarly, 2-aminobenzothiazole and 2-mercaptobenzothiazole have different functional groups that confer unique chemical and biological properties .
Properties
IUPAC Name |
3-ethyl-1,3-benzothiazol-3-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NS/c1-2-10-7-11-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3/q+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSALMLCNHOVOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CSC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NS+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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